(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a pyrazine ring
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for the regulation of the cell cycle and transcription .
Mode of Action
This compound acts as an inhibitor of CDKs, specifically CDK9 . It binds to CDK9, inhibiting its activity and leading to a decrease in the phosphorylation of the retinoblastoma protein (Rb), which is a key event in the progression of the cell cycle . This inhibition selectively targets survival proteins and reinstates apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK9 affects the cell cycle, particularly the G1-S phase transition and the S-phase progression . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound’s potency and selectivity for cdk9 suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell cycle progression, leading to the death of cancer cells . It demonstrates potent anticancer activity against primary chronic lymphocytic leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and reagents such as thionyl chloride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents. Studies have demonstrated activity against bacteria such as Bacillus subtilis and Staphylococcus aureus .
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for their anti-inflammatory properties. They have shown promising results in inhibiting enzymes like COX-1 and COX-2 .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone apart is its unique combination of a benzothiazole ring, a piperazine ring, and a pyrazine ring.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-4-15-16(13(12)2)21-18(25-15)23-9-7-22(8-10-23)17(24)14-11-19-5-6-20-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDGWOGLPRXLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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